molecular formula C13H19NO B068564 2-Ethoxyadamantane-2-carbonitrile CAS No. 169215-88-7

2-Ethoxyadamantane-2-carbonitrile

Cat. No. B068564
M. Wt: 205.3 g/mol
InChI Key: QOZYEVHYSGISGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyadamantane-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of adamantane, which is a cyclic hydrocarbon with a unique structure that makes it a useful building block for various compounds.

Mechanism Of Action

The mechanism of action of 2-Ethoxyadamantane-2-carbonitrile is not fully understood. However, it has been suggested that it exerts its antiviral and anticancer effects by inhibiting the replication of viruses and cancer cells. It has also been suggested that it exerts its neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.

Biochemical And Physiological Effects

2-Ethoxyadamantane-2-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in cells. It has also been shown to improve cognitive function and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Ethoxyadamantane-2-carbonitrile is its low toxicity, which makes it a suitable candidate for use in lab experiments. It is also relatively easy to synthesize and purify. However, one of the limitations of using 2-Ethoxyadamantane-2-carbonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-Ethoxyadamantane-2-carbonitrile. One area of research is the development of new drug delivery systems based on this compound. Another area of research is the investigation of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
In conclusion, 2-Ethoxyadamantane-2-carbonitrile is a promising compound with potential applications in various fields of scientific research. Its unique structure and low toxicity make it a suitable candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 2-Ethoxyadamantane-2-carbonitrile involves the reaction of 2-adamantanone with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction takes place at a high temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-Ethoxyadamantane-2-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, anticancer, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

169215-88-7

Product Name

2-Ethoxyadamantane-2-carbonitrile

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

2-ethoxyadamantane-2-carbonitrile

InChI

InChI=1S/C13H19NO/c1-2-15-13(8-14)11-4-9-3-10(6-11)7-12(13)5-9/h9-12H,2-7H2,1H3

InChI Key

QOZYEVHYSGISGD-UHFFFAOYSA-N

SMILES

CCOC1(C2CC3CC(C2)CC1C3)C#N

Canonical SMILES

CCOC1(C2CC3CC(C2)CC1C3)C#N

synonyms

Tricyclo[3.3.1.13,7]decane-2-carbonitrile, 2-ethoxy- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.